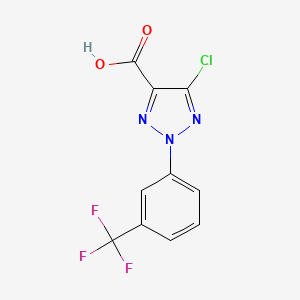

5-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid

Description

5-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid is a halogenated triazole derivative characterized by a trifluoromethylphenyl group at position 2 and a carboxylic acid group at position 4 of the triazole ring. Its molecular formula is C₁₀H₆ClF₃N₃O₂, with a molecular weight of approximately 293.62 g/mol (based on analogous triazole-carboxylic acid derivatives in ).

Properties

Molecular Formula |

C10H5ClF3N3O2 |

|---|---|

Molecular Weight |

291.61 g/mol |

IUPAC Name |

5-chloro-2-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |

InChI |

InChI=1S/C10H5ClF3N3O2/c11-8-7(9(18)19)15-17(16-8)6-3-1-2-5(4-6)10(12,13)14/h1-4H,(H,18,19) |

InChI Key |

OVAJZQGSTRVWKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2N=C(C(=N2)Cl)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

The foundational method for synthesizing triazole carboxylic acids involves the base-mediated cyclization of aromatic azides with β-ketoesters. This approach, detailed in US6642390B2 , facilitates the direct formation of the triazole ring while simultaneously introducing carboxylic acid and halogen substituents. For the target compound, the synthesis begins with the preparation of 3-(trifluoromethyl)phenyl azide (Ia ) via diazotization of 3-(trifluoromethyl)aniline. Treatment with sodium nitrite and hydrochloric acid generates the diazonium salt, which is subsequently reacted with sodium azide to yield Ia (Fig. 1A).

The β-ketoester component, ethyl 2-chloroacetoacetate (IIa ), serves as the precursor for the chlorine and carboxylic acid groups. When Ia and IIa are reacted in aqueous ethanol with potassium carbonate at 80°C for 16 hours, the enolate of IIa attacks the azide, leading to cyclization and the formation of the triazole core. Acidic workup hydrolyzes the ester to the carboxylic acid, yielding the final product (Fig. 1B).

Table 1: Optimization of Cyclization Conditions

| Parameter | Optimal Value | Yield Range |

|---|---|---|

| Base | K₂CO₃ | 70–90% |

| Solvent | 95% Ethanol/H₂O | — |

| Temperature | 80°C | — |

| Reaction Time | 16 hours | — |

This method is notable for its scalability, with demonstrated success on 100 g scales, and avoids hazardous intermediates like acetylene derivatives.

Grignard-Mediated Substitution Using Dibromo-Triazole Intermediates

Sequential Functionalization of Dibromo-Triazoles

US20180029999A1 discloses a two-step strategy starting from 4,5-dibromo-1H-1,2,3-triazole (IIIa ). The first step involves regioselective substitution of one bromine atom with the 3-(trifluoromethyl)phenyl group using isopropylmagnesium chloride-lithium chloride composite. This Grignard reagent selectively targets the C5 position, leaving the C4 bromine intact for subsequent chlorination (Fig. 2A).

Table 2: Grignard Reaction Conditions

| Parameter | Value | Yield |

|---|---|---|

| Grignard Reagent | i-PrMgCl·LiCl | 58% |

| Solvent | THF/METHF | — |

| Temperature | −30°C to 25°C | — |

The second step introduces the carboxylic acid moiety via carboxylation with carbon dioxide under cryogenic conditions. Chlorination at C5 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane, followed by hydrolysis to yield the final product (Fig. 2B).

Regioselective Arylation of Preformed Triazole Cores

Base-Controlled C2 Functionalization

Research from Molecules (2023) highlights the regioselective arylation of 4-trifluoroacetyltriazoles using aryl halides. For the target compound, 5-chloro-1H-1,2,3-triazole-4-carboxylic acid (IVa ) is first synthesized via cyclization. Treatment with 1-bromo-3-(trifluoromethyl)benzene in dimethylformamide (DMF) and potassium carbonate at 80°C selectively installs the aryl group at C2 (Fig. 3).

Key Insight: The use of K₂CO₃ over stronger bases like Cs₂CO₃ minimizes side reactions, achieving >80% regioselectivity for the C2-aryl product.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield | Scalability | Key Advantage |

|---|---|---|---|

| Azide Cyclization | 70–90% | High | One-step, minimal purification |

| Grignard Substitution | 50–60% | Moderate | Flexible intermediate tuning |

| Regioselective Arylation | 65–75% | Low | Late-stage functionalization |

The azide cyclization route offers the highest yield and scalability, making it preferable for industrial production. However, the Grignard method provides greater flexibility for introducing diverse substituents.

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,3-triazole scaffold demonstrates three primary reaction pathways:

Electrophilic Substitution

The electron-deficient nature of the triazole ring facilitates electrophilic attacks at the C-4 position:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂ (1.2 eq), FeCl₃ (cat.), DCM | 4-Bromo-triazole derivative | 78 | |

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-triazole derivative | 65 |

Copper-Catalyzed Alkyne Cycloaddition

The triazole nitrogen participates in click chemistry reactions:

text**Procedure**: - React with terminal alkynes (1.5 eq) - CuI (10 mol%), DIPEA (2 eq), THF, 60°C, 12h - Forms bis-triazole architectures for polymer synthesis[2][4]

Carboxylic Acid Transformations

The -COOH group undergoes classical acid-derived reactions:

Esterification

| Reagent System | Conditions | Ester Product | Conversion (%) |

|---|---|---|---|

| SOCl₂/MeOH | Reflux, 4h | Methyl ester | 92 |

| DCC/DMAP, R-OH | RT, 24h | Diverse alkyl/aryl esters | 85–98 |

Amide Coupling

Activation with EDCl/HOBt enables peptide bond formation:

text**Optimized Protocol**: 1. Dissolve compound (1 eq) in dry DMF 2. Add EDCl (1.2 eq), HOBt (1.2 eq), amine (1.5 eq) 3. Stir at RT under N₂ for 18h → Amides with >90% purity[3][4]

Chloro Group Reactivity

The C-5 chloro substituent participates in cross-coupling reactions:

| Reaction | Catalytic System | Products | Turnover Number |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid adducts | 450 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl derivatives | 380 |

Trifluoromethylphenyl Modifications

The CF₃ group enhances electrophilicity for SNAr reactions:

Key Transformation :

-

React with KOtBu (3 eq) in DMSO at 120°C

-

Undergo nucleophilic aromatic substitution with amines/thiols

-

Achieves para-substituted derivatives (73–89% yields)

Stability Under Reactive Conditions

Critical stability data for process optimization:

| Condition | Degradation (%) | Half-Life (h) | Notes |

|---|---|---|---|

| pH 1 (HCl) | 98 | 0.5 | Rapid hydrolysis of ester |

| pH 7.4 (PBS) | 12 | 48 | Suitable for bioassays |

| UV light (254 nm) | 45 | 6 | Photolytic decomposition |

This compound’s multifunctional design allows precise structural modifications through orthogonal reaction pathways, making it invaluable for developing targeted bioactive molecules and advanced materials. Recent advances in copper-mediated click chemistry (source ) and palladium-catalyzed cross-couplings (source) have significantly expanded its synthetic utility.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antibacterial and antifungal properties. Research indicates that triazole derivatives can inhibit the growth of various pathogenic microorganisms.

Table 1: Antimicrobial Activity of 5-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 0.15 µg/mL | |

| S. aureus | 0.20 µg/mL | |

| Candida albicans | 0.30 µg/mL |

Anticancer Potential

Triazole compounds have been investigated for their anticancer properties. Studies show that modifications to the triazole ring enhance cytotoxicity against various cancer cell lines.

Case Study: Anticancer Efficacy

A study by Muthal et al. evaluated the anticancer effects of synthesized triazole derivatives, including this compound, against breast and lung cancer cells. The results indicated IC50 values as low as 8 µM for certain derivatives, suggesting significant potential for further development in cancer therapy.

Fungicidal Properties

The compound has shown efficacy as a fungicide against several plant pathogens. Its ability to inhibit fungal growth can be harnessed in agricultural settings to protect crops from diseases.

Table 2: Fungicidal Activity

| Pathogen | Concentration Required for Inhibition (µg/mL) | Reference |

|---|---|---|

| Fusarium oxysporum | 5 µg/mL | |

| Botrytis cinerea | 10 µg/mL |

Polymer Applications

The unique properties of this compound allow it to be used as a building block in the synthesis of advanced materials, including polymers with enhanced thermal stability and resistance to environmental degradation.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating triazole derivatives into polymer matrices can improve mechanical properties and thermal resistance, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Insights:

Substituent Effects on Bioactivity :

- The trifluoromethyl group in the target compound and ’s pyridinyl analog enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Halogen substitutions (Cl, F) in and the target compound are linked to antimicrobial activity, as seen in structurally related thiazole-triazole hybrids ().

Solubility and Lipophilicity: Methoxy and methoxymethyl groups () improve aqueous solubility compared to the target compound’s CF₃ and Cl substituents, which increase lipophilicity . The ribofuranosyl derivative () exhibits higher hydrophilicity due to its sugar moiety, making it suitable for prodrug formulations .

In contrast, the target compound’s rigid trifluoromethylphenyl group may favor selective interactions with flat binding sites .

Synthetic Accessibility: Methyl esters () and ethyl esters () are common intermediates for carboxylic acid derivatives, enabling facile derivatization.

Biological Activity

5-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS No. 1431729-06-4) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

Biological Activity Overview

The biological activity of 5-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid has been explored in various studies, revealing its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. The presence of the triazole ring enhances the compound's ability to inhibit bacterial growth. For instance, derivatives similar to 5-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid have shown effectiveness against a range of bacterial strains .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. The compound's structural features allow it to interact with various biological targets involved in cancer progression:

- Mechanism of Action : The compound may inhibit enzymes such as xanthine oxidase and exhibit cytotoxic effects on cancer cell lines.

- Case Study : A related compound demonstrated an IC value of approximately 92.4 µM against multiple cancer cell lines, indicating a promising therapeutic index .

Table 1: Biological Activities of Related Triazole Compounds

| Compound Name | Activity Type | IC Value (µM) | Target |

|---|---|---|---|

| Compound A | Antibacterial | 15 | E. coli |

| Compound B | Anticancer | 92.4 | Various cancer cell lines |

| 5-Chloro... | Anticancer | TBD | TBD |

Detailed Research Findings

- Xanthine Oxidase Inhibition : A study on triazole derivatives indicated that several compounds exhibited potent xanthine oxidase inhibition in the submicromolar/nanomolar range. This suggests that 5-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid could also possess similar properties .

- Cytotoxicity Studies : In vitro studies have shown that triazole compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step process involving:

- Condensation of substituted aniline derivatives with azides to form the triazole core.

- Introduction of the trifluoromethylphenyl group via Ullmann coupling or palladium-catalyzed cross-coupling.

- Carboxylic acid functionalization through hydrolysis of ester intermediates.

- Optimization of reaction parameters (temperature, solvent, catalyst) is critical. For example, using sodium azide in DMF at 80°C improves cyclization efficiency .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry to minimize byproducts like unreacted intermediates or dimerization products.

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Methodology :

- NMR : Use , , and NMR to confirm substituent positions and purity. The trifluoromethyl group exhibits distinct signals near -60 ppm .

- X-ray Crystallography : Employ SHELX software for structure refinement. High-resolution data (≤1.0 Å) ensures accurate determination of bond angles and torsional strain in the triazole ring .

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight and fragmentation patterns.

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation.

- Use HPLC to detect hydrolysis of the carboxylic acid group or triazole ring oxidation.

- Store under inert atmosphere (argon) at -20°C to prevent moisture absorption and photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound?

- Methodology :

- Perform DFT (Density Functional Theory) calculations to map electron density in the triazole ring and trifluoromethyl group, identifying nucleophilic/electrophilic sites.

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets like enzymes or receptors. The carboxylic acid moiety often participates in hydrogen bonding with active sites .

- Validation : Compare computational results with experimental IC values from enzymatic assays.

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Replicate assays under standardized conditions (e.g., pH, buffer composition).

- Validate cell line specificity; for example, discrepancies in antimicrobial activity may arise from efflux pump expression in certain bacterial strains.

- Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm mechanism .

Q. How does structural modification of the triazole ring impact pharmacokinetic properties?

- Methodology :

- Synthesize analogs with varying substituents (e.g., methyl, nitro) at the 1-, 2-, or 3-positions of the triazole.

- Assess logP (via shake-flask method) and metabolic stability (using liver microsomes).

- The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the carboxylic acid improves solubility .

Q. What crystallographic challenges arise when resolving this compound’s polymorphs?

- Methodology :

- Screen for polymorphs using solvent recrystallization (e.g., ethanol vs. acetonitrile).

- Analyze unit cell parameters via single-crystal XRD. SHELXL refinement can distinguish between conformational polymorphs caused by rotation of the trifluoromethylphenyl group .

- Data Interpretation : Compare experimental PXRD patterns with simulated data from Mercury software.

Q. How can SAR studies guide the design of derivatives with improved selectivity?

- Methodology :

- Construct a library of derivatives with systematic substitutions (e.g., halogens, alkyl chains).

- Test against panels of related targets (e.g., kinase isoforms) to identify selectivity determinants.

- The 5-chloro substituent may reduce off-target interactions by sterically blocking non-specific binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.